molecular formula C4H5N5 B6266911 3-azido-1-methyl-1H-pyrazole CAS No. 66806-36-8

3-azido-1-methyl-1H-pyrazole

Cat. No. B6266911
CAS RN: 66806-36-8
M. Wt: 123.1
InChI Key:
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Description

3-Azido-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H5N5 . It has an average mass of 123.116 Da and a monoisotopic mass of 123.054497 Da .


Molecular Structure Analysis

The molecular structure of 3-azido-1-methyl-1H-pyrazole consists of 5 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond . The ACD/LogP value is 0.54, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .


Chemical Reactions Analysis

While specific chemical reactions involving 3-azido-1-methyl-1H-pyrazole are not detailed in the available resources, pyrazoles in general can undergo various reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates , or in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

3-Azido-1-methyl-1H-pyrazole has a polar surface area of 30 Ų . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polarizability, surface tension, and molar volume are not specified in the available resources .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology

Materials Science

Organic Synthesis

Chemical Biology

Drug Discovery

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that 3-azido-1-methyl-1H-pyrazole may interact with targets related to these diseases.

Mode of Action

Triazole compounds, which are structurally similar to pyrazoles, are known to interact with a variety of enzymes and receptors in biological systems

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it’s likely that this compound affects pathways related to these diseases.

Result of Action

Given the known pharmacological effects of pyrazole-bearing compounds , it’s likely that this compound has significant effects at the molecular and cellular levels.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-1-methyl-1H-pyrazole involves the reaction of 3-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "3-methyl-1H-pyrazole", "Sodium azide", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add sodium azide to the solution and stir the mixture.", "Step 3: Add a suitable catalyst to the mixture and heat the reaction mixture under reflux for a specific time period.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent and dry it under vacuum.", "Step 6: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

66806-36-8

Molecular Formula

C4H5N5

Molecular Weight

123.1

Purity

95

Origin of Product

United States

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